![molecular formula C13H19N7 B7568056 N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine, commonly known as MTP3, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine-based compounds and has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of MTP3 is not fully understood. However, it has been proposed that MTP3 inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This leads to the induction of apoptosis, a process of programmed cell death, in cancer cells. MTP3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
MTP3 has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. MTP3 has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This has been shown to improve cognitive function in animal models. Additionally, MTP3 has been shown to exhibit antibacterial and antifungal activity by inhibiting the growth of various microorganisms.
実験室実験の利点と制限
MTP3 has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. MTP3 also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, MTP3 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Additionally, the exact mechanism of action of MTP3 is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of MTP3. One potential direction is the development of MTP3-based anticancer drugs. MTP3 has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Another potential direction is the development of MTP3-based antibiotics. MTP3 has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of MTP3 and its effects on various biological processes.
合成法
The synthesis of MTP3 involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with 2-amino-4,6-dichloropyrimidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-(piperidin-3-yl)aniline to obtain MTP3 as a final product. The purity and yield of MTP3 can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
MTP3 has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as lung cancer, breast cancer, and prostate cancer. MTP3 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MTP3 has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7/c1-19-9-12(17-18-19)8-16-11-4-2-7-20(10-11)13-14-5-3-6-15-13/h3,5-6,9,11,16H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKWFIMLMYQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
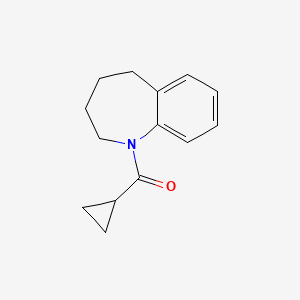
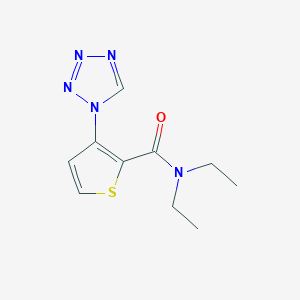
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)


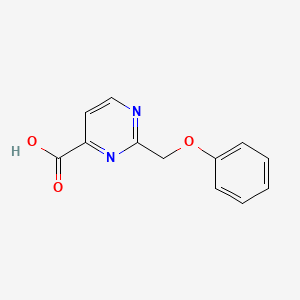
![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)
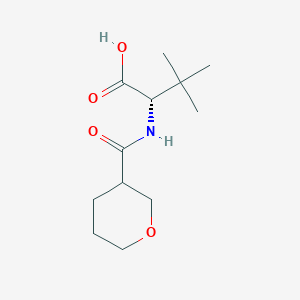
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
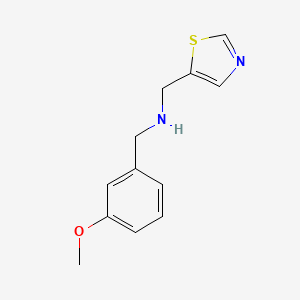
![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)

